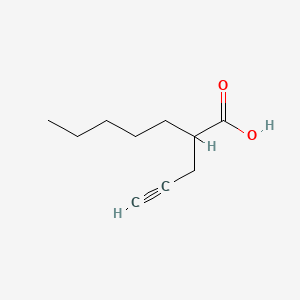

2-(Propynyl)heptanoic acid

Description

Contextualization within Fatty Acid Derivatives and Alkynoic Acids

2-(Propynyl)heptanoic acid belongs to the broader class of fatty acid derivatives, specifically, it is classified as an alkynoic acid. Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. Alkynoic acids are a type of unsaturated fatty acid characterized by the presence of at least one carbon-carbon triple bond in their structure.

The introduction of a propynyl (B12738560) group, a three-carbon chain containing a triple bond, at the second carbon (alpha position) of the heptanoic acid chain, creates a molecule with distinct chemical properties. This modification introduces rigidity and linearity to a portion of the molecule and alters its electronic properties, making it a valuable tool for probing biological systems and a potential lead for drug development.

Rationale for Research Focus on this compound

The research interest in this compound stems from the recognized biological activities of other 2-alkynoic fatty acids. Studies have shown that this class of compounds exhibits a range of biological effects, including anticancer and antiprotozoal activities. nih.govresearchgate.net The potency of these effects often correlates with the length of the fatty acid carbon chain. researchgate.net

Specifically, 2-alkynoic fatty acids have been investigated for their ability to inhibit key enzymes in pathogens and cancer cells. nih.gov For instance, certain 2-alkynoic fatty acids have shown inhibitory activity against topoisomerase IB in Leishmania donovani, the parasite responsible for leishmaniasis. researchgate.net Research has also pointed to the potential of these compounds to act as fatty acid biosynthesis inhibitors. nih.gov The investigation into this compound is therefore driven by the hypothesis that its specific structure may confer potent and selective biological activity, potentially leading to the development of new therapeutic agents.

Historical Perspective of Related Heptanoic Acid Derivatives Research

The study of heptanoic acid and its derivatives has a rich history, with significant discoveries shaping the field of medicinal chemistry. A notable example is valproic acid (2-propylpentanoic acid), a branched-chain fatty acid derivative that was first synthesized in 1882. nih.gov Initially used as a solvent, its anticonvulsant properties were discovered serendipitously in 1962. nih.gov This discovery led to its widespread use in the treatment of epilepsy, bipolar disorder, and migraines. nih.govdrugbank.com

The success of valproic acid spurred further research into its derivatives to enhance efficacy and reduce side effects. mdpi.com Scientists have explored various structural modifications, including changes in branching, fluorination, and the creation of chiral compounds and amide derivatives. mdpi.com This historical context of developing a simple fatty acid derivative into a major therapeutic agent provides a strong rationale for the continued investigation of other heptanoic acid derivatives, such as this compound, for novel pharmacological applications.

Interactive Data Tables

Table 1: General Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 2-(Prop-2-yn-1-yl)heptanoic acid |

| Appearance | Predicted to be a liquid or low-melting solid |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents. ausetute.com.auodowell.com |

| pKa | Predicted to be around 4-5 |

Table 2: Comparison of Related Heptanoic Acid Derivatives

| Compound Name | Structure | Key Research Area |

| Heptanoic acid | CH3(CH2)5COOH | Base compound, used in fragrances and as a precursor. sigmaaldrich.comthegoodscentscompany.com |

| Valproic acid | CH3CH2CH2CH(CH2CH2CH3)COOH | Anticonvulsant, mood stabilizer. nih.govdrugbank.com |

| 2-Octynoic acid | CH3(CH2)4C≡CCOOH | Used in perfumes and food flavorings. nih.gov |

| This compound | CH3(CH2)4CH(C≡CH)COOH | Investigational, potential anticancer and antiprotozoal agent. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

176638-49-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-prop-2-ynylheptanoic acid |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-8-9(7-4-2)10(11)12/h2,9H,3,5-8H2,1H3,(H,11,12) |

InChI Key |

ZZDSHRABQMWUNE-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC#C)C(=O)O |

Canonical SMILES |

CCCCCC(CC#C)C(=O)O |

Synonyms |

2-pentyl-4-pentynoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Propynyl Heptanoic Acid

Stereoselective Synthesis of 2-(Propynyl)heptanoic Acid Enantiomers

The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required. This can be achieved through asymmetric synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Asymmetric synthesis is a powerful strategy to obtain specific enantiomers of chiral molecules. researchgate.net This is often accomplished by using chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.netthieme-connect.de

A common approach for the synthesis of α-substituted carboxylic acids, such as this compound, involves the alkylation of an enolate derived from a heptanoic acid precursor attached to a chiral auxiliary. Evans' oxazolidinone auxiliaries are widely used for this purpose. thieme-connect.dechim.it The synthesis would proceed by first acylating the chiral auxiliary with heptanoyl chloride to form an N-acyl oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. chim.it This enolate can then react with an electrophile, in this case, propargyl bromide, to introduce the propynyl (B12738560) group. researchgate.netresearchgate.net The chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus leading to the formation of one diastereomer in excess. thieme-connect.de Finally, the chiral auxiliary is cleaved, often by hydrolysis, to yield the desired enantiomerically enriched this compound, and the auxiliary can be recovered. researchgate.net

Catalytic asymmetric alkylation represents an alternative approach. researchgate.netnih.gov For instance, a copper(I) complex with a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SEGPHOS, can catalyze the asymmetric α-alkylation of simple carboxylic acid derivatives with electrophiles like propargyl bromide. researchgate.net

| Method | Key Reagents/Catalysts | General Principle | Typical Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary (Evans') | Evans' Oxazolidinone, LDA/NaHMDS, Propargyl Bromide | Formation of a chiral enolate from an N-acyl oxazolidinone, followed by diastereoselective alkylation with propargyl bromide and subsequent auxiliary removal. thieme-connect.dechim.it | High (often >95% de) |

| Catalytic Asymmetric Alkylation | Copper(I)-Phosphine Complex (e.g., Cu-(R)-DTBM-SEGPHOS), Propargyl Bromide | In situ formation of a chiral catalyst-enolate complex that reacts enantioselectively with the electrophile. researchgate.netresearchgate.net | High (often >90% ee) |

Enantiomeric Resolution Techniques for this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, resolution typically involves converting them into diastereomers, which have different physical properties and can be separated. mdpi.comlibretexts.org

A classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org The racemic this compound is reacted with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine (B1667951) or quinine. wikipedia.orglibretexts.orgsigmaaldrich.com This acid-base reaction forms a pair of diastereomeric salts: (R)-acid·(R)-base and (S)-acid·(R)-base. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered. libretexts.orgrsc.org

Another powerful method is enzymatic resolution. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis of an ester or the esterification of an acid in an enantioselective manner. google.comnih.govgoogle.com For example, a racemic mixture of methyl 2-(propynyl)heptanoate could be subjected to hydrolysis by a lipase. The enzyme might selectively hydrolyze one enantiomer (e.g., the S-ester) to the corresponding (S)-carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. nih.govgoogle.com The resulting mixture of the (S)-acid and the (R)-ester can then be separated based on their different chemical properties (e.g., by extraction). Subsequent hydrolysis of the unreacted (R)-ester would yield the (R)-acid. nih.gov

| Resolution Technique | Resolving Agent/Catalyst | Principle of Separation |

| Diastereomeric Salt Formation | Enantiopure Chiral Amine (e.g., (R)-1-phenylethylamine, Brucine) | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. wikipedia.orglibretexts.org |

| Enzymatic Resolution (Hydrolysis) | Lipase (e.g., from Candida sp., Pseudomonas sp.) | Enantioselective hydrolysis of a racemic ester derivative, resulting in a mixture of an enantiopure acid and an enantiopure ester. nih.govrsc.org |

| Enzymatic Resolution (Esterification) | Lipase | Enantioselective esterification of a racemic acid, resulting in a mixture of an enantiopure ester and unreacted enantiopure acid. |

Functional Group Interconversions of the Propynyl Moiety

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of chemical transformations, allowing for the synthesis of more complex molecules.

Alkyne Metathesis Reactions

Alkyne metathesis is a reaction that redistributes alkyne bonds, typically catalyzed by metal alkylidyne complexes of molybdenum, tungsten, or rhenium. nsf.gov While often used for internal alkynes, cross-metathesis reactions involving terminal alkynes are also possible with appropriate catalysts. researchgate.net For this compound, cross-metathesis with an internal alkyne (R-C≡C-R) would lead to a new internal alkyne, extending the carbon chain.

A significant challenge with terminal alkynes is their tendency to polymerize. researchgate.net However, certain molybdenum complexes with triphenylsilanolate ligands have shown efficacy in the cross-metathesis of terminal alkynes. researchgate.net Ruthenium carbene catalysts, more commonly known for olefin metathesis, can also catalyze ene-yne cross-metathesis, where the alkyne reacts with an alkene. beilstein-journals.orgnih.govmdpi.com This would convert the propynyl group into a conjugated diene system. The presence of the carboxylic acid is a consideration, but many modern metathesis catalysts show good functional group tolerance.

| Metathesis Type | Reactant | Catalyst Example | Product Type |

| Alkyne Cross-Metathesis | Internal Alkyne (R-C≡C-R) | Molybdenum or Tungsten Alkylidyne | Internal Alkyne |

| Ene-Yne Cross-Metathesis | Alkene (e.g., Ethylene) | Ruthenium Carbene (e.g., Grubbs II) | Conjugated Diene nih.gov |

Click Chemistry Applications of this compound

The terminal alkyne is an ideal functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". organic-chemistry.orgwikipedia.org This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, including carboxylic acids. organic-chemistry.orgnih.govacs.org It involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov

Enantiomerically pure this compound can be "clicked" onto various azide-containing molecules, such as polymers, biomolecules (peptides, DNA), or surfaces, to introduce a chiral, lipophilic moiety. nih.gov For example, reacting (R)- or (S)-2-(propynyl)heptanoic acid with benzyl (B1604629) azide would yield the corresponding chiral triazole. The reaction is typically performed using a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov

| Reactant | Catalyst System | Product | Key Features |

| Azide (R-N₃) | CuSO₄ / Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | High yield, high regioselectivity, wide functional group tolerance, mild aqueous conditions. organic-chemistry.orgnih.gov |

Exploration of Novel Synthetic Pathways

Research into the synthesis of this compound and its analogs is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods.

Mechanistic Studies of this compound Formation

The synthesis of 2-substituted carboxylic acids often involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. quora.com In the case of this compound, this would likely involve the reaction of a heptanoic acid precursor, such as diethyl heptylmalonate, with a propargyl halide.

A common synthetic route to α-alkylated carboxylic acids is the malonic ester synthesis. quora.com For this compound, a potential pathway would involve the deprotonation of diethyl malonate with a base like sodium ethoxide, followed by alkylation with a pentyl halide to form diethyl pentylmalonate. A second deprotonation and subsequent alkylation with propargyl bromide would yield diethyl pentyl(propargyl)malonate. Finally, acidic hydrolysis and decarboxylation would produce this compound. Mechanistic studies of similar reactions, such as malonic acid-mediated acylations, have utilized techniques like in situ ¹H-NMR and DFT studies to understand the reaction intermediates and transition states, confirming the formation of reactive ketene (B1206846) species. nih.gov

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. For instance, studies on the decomposition of formic acid on palladium catalysts have employed a combination of density functional theory (DFT) calculations, reaction kinetics experiments, and microkinetic modeling to elucidate the active sites and rate-controlling steps. aiche.org Similar detailed mechanistic investigations into the formation of this compound could lead to more efficient synthetic protocols.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org In the context of this compound synthesis, this involves exploring alternative solvents, catalysts, and reaction conditions.

One of the core principles of green chemistry is to maximize atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. acs.org Synthetic routes with fewer steps and byproducts are therefore preferred. The use of enzymes as catalysts is a key green chemistry strategy, as they can be highly specific and often eliminate the need for protecting groups, thereby reducing the number of synthetic steps. acs.org

The replacement of hazardous organic solvents with more environmentally benign alternatives is another important aspect. Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. semanticscholar.orgmdpi.com For example, the synthesis of natural benzoic acid and cinnamic acid has been demonstrated using water as the solvent. mdpi.com The use of ionic liquids or deep eutectic solvents also presents a greener alternative to traditional volatile organic solvents. semanticscholar.orgnih.gov

Furthermore, energy efficiency can be improved by utilizing microwave or ultrasound-assisted reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The development of catalytic reactions, particularly those using recoverable and reusable catalysts, is also a cornerstone of green chemistry. nih.gov

Table 2: Principles of Green Chemistry and Their Application in Carboxylic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Design syntheses to prevent waste generation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. semanticscholar.org |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. nih.gov |

| Use of Renewable Feedstocks | Use renewable raw materials whenever practicable. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups). acs.org |

| Catalysis | Use catalytic reagents (as selective as possible) over stoichiometric reagents. nih.gov |

| Design for Degradation | Design chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. acs.org |

Spectroscopic Characterization and Structural Elucidation of 2 Propynyl Heptanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR spectrum of 2-(Propynyl)heptanoic acid provides a precise count of the different types of protons and their neighboring environments. The structure, CH₃(CH₂)₄-CH(COOH)-CH₂-C≡CH, contains several distinct proton signals. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 10 ppm, due to its deshielded nature.

The single proton at the alpha-carbon (C2), being adjacent to the electron-withdrawing carboxyl group and two alkyl groups, is expected to appear as a multiplet. The protons of the pentyl side chain exhibit characteristic aliphatic signals, with the terminal methyl (CH₃) group appearing as a triplet around 0.9 ppm and the methylene (B1212753) (CH₂) groups appearing as a complex series of multiplets between approximately 1.2 and 1.6 ppm.

The protons of the propynyl (B12738560) group have distinct chemical shifts. The terminal alkyne proton (-C≡CH ) is found around 2.0-2.5 ppm, appearing as a triplet due to coupling with the adjacent methylene protons. The methylene protons of the propynyl group (-CH ₂-C≡CH) are adjacent to both the chiral center and the alkyne, resulting in a signal around 2.5-2.7 ppm, likely a doublet of doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | broad singlet (br s) |

| -CH(COOH)- | 2.4 - 2.6 | multiplet (m) |

| -CH ₂-C≡CH | 2.5 - 2.7 | doublet of doublets (dd) |

| -C≡CH | 2.0 - 2.5 | triplet (t) |

| -CH(COOH)-CH ₂- | 1.4 - 1.6 | multiplet (m) |

| -(CH₂)₃-CH₃ | 1.2 - 1.4 | multiplet (m) |

| -CH₃ | 0.8 - 1.0 | triplet (t) |

Note: Data are predicted based on standard chemical shift values and analysis of similar structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. The carbonyl carbon (-C OOH) is the most deshielded, appearing significantly downfield at approximately 175-180 ppm. The two sp-hybridized carbons of the alkyne group are found in the 70-85 ppm region. The carbon bearing the alkyne proton (-C ≡CH) typically appears at a lower chemical shift than the quaternary alkyne carbon (-C≡C H).

The alpha-carbon (-C H(COOH)-) is found around 45-50 ppm. The carbons of the propynyl methylene group and the pentyl chain appear in the aliphatic region of the spectrum, generally between 14 and 40 ppm. The terminal methyl carbon of the pentyl chain is the most shielded, appearing at the lowest chemical shift (~14 ppm). Such assignments are routinely used to confirm the carbon skeleton of synthetic compounds. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 175 - 180 |

| -C ≡CH | 80 - 85 |

| -C≡C H | 70 - 75 |

| -C H(COOH)- | 45 - 50 |

| C3, C4, C5, C6 (Pentyl) | 22 - 35 |

| -C H₂-C≡CH | 20 - 25 |

| -C H₃ (Pentyl) | ~ 14 |

Note: Data are predicted based on standard chemical shift values and analysis of valproic acid analogues. nih.gov

While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques are employed to establish their connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the alpha-proton and the protons of the adjacent methylene group of the pentyl chain. It would also show correlations between the alpha-proton and the propynyl methylene protons, and between the propynyl methylene protons and the terminal alkyne proton. This provides an unambiguous pathway for tracing the proton-proton connections through the molecule's backbone and side chains.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with their directly attached carbon signals. An HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal of the alpha-proton to the ¹³C signal of the alpha-carbon, the ¹H signals of the pentyl chain methylene groups to their corresponding ¹³C signals, and so on. This technique is invaluable for confirming the assignments made in the individual 1D spectra.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₆O₂.

Calculated Exact Mass: 168.11503 u

An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ with an m/z of 169.12231 or the sodium adduct [M+Na]⁺ with an m/z of 191.10427. Measuring an experimental mass that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's structure.

Key predicted fragmentation pathways for this compound would include:

Loss of Water: A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 151 [M+H-H₂O]⁺.

Loss of Formic Acid: Decarboxylation can occur via the loss of HCOOH, leading to a fragment at m/z 123 [M+H-HCOOH]⁺.

Cleavage of Side Chains: The bonds at the alpha-carbon are susceptible to cleavage. The loss of the pentyl radical (•C₅H₁₁) would produce a significant fragment ion. Similarly, the loss of the propynyl radical (•C₃H₃) would confirm the presence of this group.

By analyzing these characteristic losses, the connectivity of the pentyl and propynyl groups to the central alpha-carbon and carboxylic acid moiety can be definitively confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the assessment of purity and the structural identification of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to analyze volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic performance. A common derivatization technique is the conversion of the carboxylic acid to its corresponding methyl or trimethylsilyl (B98337) (TMS) ester. rasayanjournal.co.innih.gov

In a typical GC-MS analysis, the derivatized this compound is introduced into the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then detected, providing a unique mass spectrum that acts as a molecular fingerprint. libretexts.org

The mass spectrum of this compound (or its ester derivative) is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M+•), though sometimes weak for straight-chain carboxylic acids, provides the molecular weight of the compound. whitman.edu Key fragmentation pathways for carboxylic acids involve the loss of specific neutral fragments. Prominent fragments often arise from the cleavage of bonds adjacent to the carbonyl group, such as the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Another common fragmentation is the McLafferty rearrangement, which is characteristic for carbonyl compounds possessing a γ-hydrogen.

For this compound, specific fragmentation would also be influenced by the propynyl group. Alpha-cleavage next to the carbonyl group and fragmentation of the alkyl chain are also anticipated. The fragmentation pattern would likely show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the heptyl chain. libretexts.org

Expected Key Fragmentation Data for this compound (Underivatized)

| Fragment (m/z) | Proposed Identity | Significance |

| M+• | [C₁₀H₁₄O₂]+• | Molecular Ion |

| M-17 | [C₁₀H₁₃O]+ | Loss of •OH |

| M-29 | [C₉H₁₁O₂]+ | Loss of •C₂H₅ (from heptyl chain) or •CHO |

| M-45 | [C₉H₁₃]+ | Loss of •COOH |

Interactive Data Table: Expected GC-MS Fragments Note: This table represents predicted data based on known fragmentation patterns of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and terminal alkyne functional groups. orgchemboulder.comutdallas.edu The most prominent feature of the carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of extensive hydrogen bonding, where the carboxylic acid molecules form dimers in the condensed phase. The sharp C-H stretching bands of the alkyl and propynyl groups are often superimposed on this broad O-H band. jove.com

Another key absorption is the intense C=O stretching band of the carbonyl group, which is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can indicate whether the acid is monomeric or dimeric. libretexts.orgopenstax.org The terminal alkyne group gives rise to two characteristic absorptions: the ≡C-H stretch, a sharp, narrow band appearing around 3330-3270 cm⁻¹, and the C≡C triple bond stretch, which is weaker and found in the 2140-2100 cm⁻¹ region. libretexts.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information. While the O-H and C=O stretches of the carboxylic acid are observable in the Raman spectrum, they are typically weaker than in the IR spectrum. vscht.cz Conversely, the C≡C triple bond stretch of the alkyne is a very strong and characteristic band in the Raman spectrum, appearing around 2100 cm⁻¹. nih.govresearchgate.net This is because the polarizability of the symmetric C≡C bond changes significantly during vibration, making it highly Raman active. jascoinc.comrenishaw.com The C-H stretching vibrations of the alkyl chain and the ≡C-H of the alkyne will also be present. The symmetric C-C stretching vibrations within the alkyl chain will also produce signals in the fingerprint region of the Raman spectrum. researchgate.net

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** | Intensity (IR/Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 | 3300-2500 | Broad, Strong / Weak |

| C=O stretch | 1760-1690 | 1760-1690 | Strong / Medium | |

| C-O stretch | 1320-1210 | 1320-1210 | Medium / Weak | |

| O-H bend | 1440-1395 | 1440-1395 | Medium / Weak | |

| Terminal Alkyne | ≡C-H stretch | 3330-3270 | 3330-3270 | Sharp, Strong / Medium |

| C≡C stretch | 2140-2100 | 2140-2100 | Weak-Medium / Strong | |

| Alkyl Chain | C-H stretch | 2960-2850 | 2960-2850 | Strong / Strong |

Interactive Data Table: Key Vibrational Modes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. royalsocietypublishing.org For this compound, this technique can provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of the compound is required.

Upon successful crystallization, the crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a key feature of its solid-state structure is expected to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a common packing motif for carboxylic acids. researchgate.net X-ray crystallography would allow for the precise measurement of the O-H···O hydrogen bond lengths and angles within these dimers.

Expected Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | e.g., C=O, C-O, C-C, C≡C |

| Bond Angles | e.g., O-C-O, C-C-C |

| Torsion Angles | Conformation of the alkyl and propynyl chains |

| Hydrogen Bond Geometry | O-H···O distance and angle in the carboxylic acid dimer |

| Crystal Packing | Arrangement of molecules in the crystal lattice |

Interactive Data Table: Expected Crystal Structure Information

Computational and Theoretical Chemistry Studies of 2 Propynyl Heptanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular properties, grounded in the fundamental principles of quantum mechanics. For 2-(Propynyl)heptanoic acid, these calculations can elucidate its intrinsic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Below is a table of predicted optimized geometric parameters for the key functional groups in this compound, based on data from similar molecules like heptanoic acid and propyne. nist.govguidechem.comscribd.comvaia.combrainly.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (alkyl) | ~1.54 Å |

| C=O (carboxyl) | ~1.23 Å | |

| C-O (carboxyl) | ~1.34 Å | |

| C≡C (propynyl) | ~1.20 Å | |

| ≡C-H (propynyl) | ~1.06 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| C-C-C (alkyl) | ~112° | |

| C-C≡C | ~180° |

Note: These values are estimations based on typical bond lengths and angles for the respective functional groups and may vary in the actual optimized geometry of the entire molecule.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. libretexts.orgwiley-vch.de

For this compound, the HOMO is expected to be localized primarily on the electron-rich pi system of the C≡C triple bond and the non-bonding orbitals of the oxygen atoms in the carboxylic acid group. Conversely, the LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O). ossila.comchemmethod.comresearchgate.netbiointerfaceresearch.com The presence of the electron-withdrawing carboxylic acid group can influence the energy levels of the propynyl (B12738560) group's orbitals.

A predicted table of electronic properties for this compound, estimated from data for butanoic acid and terminal alkynes, is provided below. ossila.comchemmethod.comresearchgate.netbiointerfaceresearch.com

| Property | Predicted Value |

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 9.0 eV |

Note: These values are estimations and the actual values would need to be calculated using specific quantum chemistry software packages.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for compound identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. Predicted ¹H and ¹³C NMR chemical shifts for this compound can be estimated.

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). The acetylenic proton (-C≡C-H) would likely resonate around 2-3 ppm. The protons on the carbon adjacent to the carbonyl group would be found in the 2.2-2.6 ppm region, while the other alkyl protons would appear further upfield (0.9-1.6 ppm). orgchemboulder.comlibretexts.org

¹³C NMR: The carbonyl carbon (C=O) is predicted to have a chemical shift in the range of 175-185 ppm. The carbons of the triple bond would appear between 70 and 90 ppm. The carbon alpha to the carboxyl group would be in the 30-40 ppm range, with the remaining alkyl carbons resonating between 14 and 32 ppm. researchgate.netchemicalbook.com

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. The predicted IR spectrum of this compound would show characteristic absorption bands.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |

| Carboxylic Acid C=O | Stretch | ~1710 |

| Terminal Alkyne ≡C-H | Stretch | ~3300 (sharp) |

| Alkyne C≡C | Stretch | ~2120 (weak to medium) |

| Alkyl C-H | Stretch | 2960-2850 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Carboxylic acids that are not conjugated to a chromophore typically exhibit a weak n→π* transition at around 200-210 nm, which is often not practically useful for structural elucidation. The isolated propynyl group does not significantly alter this absorption in the near-UV range.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.

Ligand-Protein Interaction Simulations (General Principles)

Molecular docking and MD simulations are powerful tools to study how a small molecule like this compound might interact with a protein target. These simulations are fundamental in drug discovery and design. scribd.comvaia.com

The general principles of these simulations involve:

Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The process involves sampling many possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them based on their binding affinity. For this compound, the carboxylic acid group would likely form key hydrogen bonds and electrostatic interactions with polar or charged amino acid residues in a protein's active site. mdpi.combohrium.comchemrxiv.orgnih.gov

MD Simulations of the Complex: Once a promising binding pose is identified through docking, an MD simulation of the ligand-protein complex can be performed. This simulation provides a more detailed and dynamic view of the interaction, showing how the ligand and protein adjust their conformations to accommodate each other. It can also be used to calculate the binding free energy, providing a more accurate estimate of the ligand's potency. plos.orgiaea.org The stability of the interactions, such as the hydrogen bonds formed by the carboxylic acid and any potential interactions involving the alkyne group, can be assessed over the simulation time.

Reaction Mechanism Elucidation via Computational Methods

Computational approaches to understanding reaction mechanisms typically begin with mapping the potential energy surface of the reaction. nih.gov Key stationary points, including reactants, products, and transition states, are located and their energies calculated. nih.gov Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP, which provides a good balance of accuracy and computational cost for organic molecules. acs.orgresearchgate.netresearchgate.net The selection of an appropriate basis set, such as 6-31G(d) or larger, is also critical for obtaining reliable results. researchgate.net

For a hypothetical reaction involving this compound, computational chemists would model the starting materials and proposed intermediates. By calculating the Gibbs free energy of activation (ΔG‡) for various potential pathways, the most likely reaction mechanism can be identified as the one with the lowest energy barrier. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state connects the intended reactants and products. nih.gov

These computational tools allow for the investigation of various reaction types, including those relevant to the metabolic fate or synthesis of this compound. For instance, the metabolic oxidation of the alkyl chain, a known pathway for valproic acid, could be modeled to predict the formation of metabolites like 4-hydroxy or 5-hydroxy derivatives. jst.go.jp Computational analysis could also shed light on the reactivity of the propargyl group, such as its susceptibility to nucleophilic addition or its role in potential enzyme inhibition, for instance, through interactions with metalloenzymes.

Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and safer drugs. acuedi.orgresearchgate.net These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. acs.orgacuedi.org For this compound, which is an analog of the anticonvulsant valproic acid, SAR and QSAR models would be invaluable for optimizing its potential therapeutic effects.

The development of a QSAR model begins with the creation of a dataset of molecules with known biological activities. researchgate.net For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

0D Descriptors: These are constitutional descriptors, such as molecular weight and atom counts. researchgate.net

1D Descriptors: These include lists of structural fragments.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. researchgate.net

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and surface area parameters. researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. researchgate.nettrdizin.gov.tr

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.netresearchgate.net

In the context of this compound and its analogs, SAR studies on valproic acid derivatives have highlighted the importance of several factors for anticonvulsant activity. Lipophilicity (log P) and steric parameters have been shown to be highly correlated with potency, suggesting a role for the plasma membrane in the mechanism of action. nih.govacuedi.org Electronic properties of the carboxylic acid group are also considered significant, as this group is believed to interact with the biological target. acs.orgacuedi.org

The introduction of the propynyl group in this compound would significantly alter the electronic and steric profile compared to the propyl group in valproic acid. A theoretical SAR model would aim to quantify the impact of this modification. The alkyne moiety introduces rigidity and a region of high electron density, which could lead to new interactions with a biological target, such as a receptor or enzyme active site. For example, the propargyl group is a known feature in some histone deacetylase (HDAC) inhibitors, where it can interact with the enzyme's active site. mdpi.comtandfonline.comnih.govplos.orgresearchgate.net

The following interactive table showcases a hypothetical set of descriptors that would be relevant for a QSAR study of this compound and its analogs. The values are illustrative and would need to be calculated using specialized software in a real study.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | LUMO Energy (eV) | Predicted Activity (IC50, µM) |

| Valproic Acid | 144.21 | 2.75 | 37.3 | 1.2 | 50 |

| 2-Propylhexanoic Acid | 158.24 | 3.28 | 37.3 | 1.15 | 45 |

| This compound | 168.23 | 2.90 | 40.5 | 0.9 | 30 |

| 2-Ene-valproic acid | 142.19 | 2.55 | 37.3 | 1.0 | 65 |

| Valpromide | 143.23 | 1.80 | 63.3 | 1.3 | 70 |

This table demonstrates how different structural modifications affect key physicochemical descriptors, which in turn would be correlated with biological activity in a QSAR model. For instance, the introduction of the propynyl group increases the molecular weight and polar surface area while potentially lowering the LUMO energy, which could suggest increased reactivity or different binding interactions.

Biochemical Interactions and Mechanisms of Action of 2 Propynyl Heptanoic Acid

Receptor Binding and Signaling Pathway Modulation

No studies were identified that investigated the binding of this compound to specific receptors. Therefore, data on its potential to modulate receptor-mediated signaling pathways are absent from the scientific record.

Interaction with Lipid Bilayers and Membrane Components

Direct experimental research on the interaction between this compound and lipid bilayers or other membrane components has not been published. While its structure as a fatty acid derivative suggests it may interact with cell membranes, no specific studies have characterized this interaction.

Modulation of Key Biological Processes (e.g., cell signaling pathways)

There is a lack of research investigating the effects of this compound on broader biological processes or specific cell signaling pathways.

Due to this absence of specific data, the creation of an article with the requested level of detail and scientific rigor for this compound is not possible. Further research on this specific compound is required before a comprehensive biochemical profile can be assembled.

Metabolic Pathways and Biotransformations of 2 Propynyl Heptanoic Acid

In Vitro Metabolic Stability and Metabolite Identificationnih.govnih.gov

In vitro systems are fundamental tools for predicting the in vivo metabolic fate of a compound. srce.hr These models, primarily using liver-derived preparations, offer insights into the rate of metabolism and the identity of the resulting byproducts. srce.hr

Microsomal stability assays are a primary method for evaluating Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. slideshare.netbioivt.com In these assays, the test compound is incubated with liver microsomes, which are subcellular fractions containing these metabolic enzymes. bioivt.combioduro.com The reaction requires cofactors, most notably NADPH, to proceed. bioduro.com The rate at which the parent compound disappears over time is measured, typically by LC-MS/MS, to determine its metabolic stability. slideshare.netbioduro.com This data is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the maximum metabolic capacity of the liver for the compound. srce.hr While specific data for 2-(Propynyl)heptanoic acid is not detailed in the provided search results, the general procedure is well-established.

Table 1: Typical Protocol for a Microsomal Stability Assay

| Step | Description |

|---|---|

| Preparation | Liver microsomes are prepared and diluted in a buffer (e.g., phosphate (B84403) buffer, pH 7.4). The test compound is added from a stock solution. bioduro.com |

| Pre-incubation | The mixture of microsomes and the compound is pre-incubated at 37°C to reach thermal equilibrium. bioduro.com |

| Initiation | The metabolic reaction is started by adding a cofactor solution, typically NADPH. A control incubation is run without NADPH to assess non-enzymatic degradation. bioduro.com |

| Sampling | Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). bioduro.com |

| Quenching | The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile (B52724), which also precipitates the proteins. bioduro.com |

| Analysis | After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound. bioduro.com |

| Data Analysis | The percentage of the compound remaining is plotted against time to calculate the half-life (t½) and intrinsic clearance (CLint). srce.hr |

This table outlines a generalized procedure for microsomal stability assays.

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model because they contain both Phase I and Phase II metabolic enzymes, as well as functional transporters. bioivt.comevotec.com Cryopreserved or fresh hepatocytes are incubated with the test compound in a suitable culture medium. europa.euthermofisher.com These studies allow for the assessment of a broader range of metabolic reactions, including conjugation, and can offer a more physiologically relevant prediction of hepatic clearance. srce.hrevotec.com The disappearance of the parent compound and the appearance of metabolites are monitored over time, which can range from a few hours to several days. europa.eud-nb.info

Biotransformation is a multi-phase process designed to render compounds more water-soluble for excretion. nih.govabdn.ac.uk

Phase I Metabolism : These reactions introduce or unmask polar functional groups through oxidation, reduction, or hydrolysis. nih.govlongdom.org For this compound, potential Phase I pathways include hydroxylation on the heptyl chain or oxidation of the terminal alkyne (propynyl) group. These reactions are primarily catalyzed by the cytochrome P450 enzyme system. nih.gov

Phase II Metabolism : In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules like glucuronic acid, sulfate, or amino acids. abdn.ac.ukdrughunter.com The carboxylic acid group of this compound is a prime site for glucuronidation, a common pathway for carboxylic acids, to form an acyl-glucuronide. drughunter.comslideshare.net

Table 2: Potential Metabolic Reactions for this compound

| Phase | Reaction Type | Potential Outcome |

|---|---|---|

| Phase I | Oxidation (Hydroxylation) | Addition of a hydroxyl (-OH) group to the heptyl chain. |

| Phase I | Oxidation | Biotransformation of the propynyl (B12738560) group. |

| Phase I | Hydrolysis | Not a primary route for this structure, but possible for ester derivatives. slideshare.net |

| Phase II | Glucuronidation | Conjugation of glucuronic acid to the carboxylic acid group. drughunter.com |

| Phase II | Amino Acid Conjugation | Conjugation of amino acids like glycine (B1666218) or taurine (B1682933) to the carboxylic acid group. drughunter.com |

This table presents hypothetical metabolic transformations based on the chemical structure of this compound and general metabolic principles.

Hepatocyte Incubation Studies

Role in Fatty Acid Metabolism Pathwaysnih.govdrugbank.comindustrialchemicals.gov.au

As a structural analogue of heptanoic acid, this compound is expected to interact with fatty acid metabolism pathways. drugbank.comnih.gov Heptanoic acid is a medium-chain fatty acid that undergoes β-oxidation. nih.gov This process sequentially breaks down the fatty acid chain into two-carbon acetyl-CoA units. europa.eu For an odd-chain fatty acid like heptanoic acid, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.gov

The presence of the propynyl group at the α-carbon (C-2) of this compound would likely interfere with the standard β-oxidation process, potentially inhibiting enzymes involved in this pathway. Its structure is related to valproic acid, a known inhibitor of fatty acid oxidation. nih.gov

Propionate (B1217596) Metabolism and Integration into Metabolic Networksnih.gov

The metabolism of odd-chain fatty acids, including heptanoic acid, results in the formation of propionyl-CoA. nih.govwikipedia.org Propionyl-CoA is a key metabolic intermediate that does not directly enter the citric acid cycle in the same way as acetyl-CoA. wikipedia.org Instead, it is converted to succinyl-CoA through a series of enzymatic reactions involving biotin (B1667282) and vitamin B12-dependent enzymes. wikipedia.org Succinyl-CoA is an intermediate of the citric acid cycle and can thus be fully oxidized for energy or used for gluconeogenesis (the synthesis of glucose). researchgate.net If this compound is metabolized via pathways that cleave its side chain, it could potentially yield propionate or related three-carbon intermediates that integrate into this network. frontiersin.org

Enzymatic Biotransformations by Specific Biocatalystsfrontiersin.org

Biotransformation using isolated enzymes or whole-cell biocatalysts offers a way to produce specific metabolites or new chemical entities. nih.govresearchgate.net Various classes of enzymes could potentially modify this compound. For instance, oxidoreductases could perform stereoselective hydroxylations on the alkyl chain. almacgroup.com Lipases are commonly used for the hydrolysis or formation of esters; if this compound were in an ester form, these enzymes could be used for its release. almacgroup.com Furthermore, specific microorganisms could be employed in whole-cell biotransformations to carry out complex modifications on the molecule that are difficult to achieve through traditional chemical synthesis. nih.gov

Analytical Chemistry Method Development for 2 Propynyl Heptanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. gatech.edu For 2-(Propynyl)heptanoic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for separating non-volatile or thermally unstable compounds. chiralpedia.comthermofisher.com The development of a successful HPLC method for this compound involves careful optimization of several parameters to achieve the desired separation, selectivity, and sensitivity. pensoft.netresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. thermofisher.comscielo.br The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the non-polar stationary phase. thermofisher.com For acidic compounds like this compound, a mobile phase with a pH below the pKa of the carboxylic acid (typically around 3-4) is often used to ensure the compound is in its protonated, less polar form, leading to better retention. pensoft.net

The selection of the organic modifier and the gradient elution profile are also crucial for achieving optimal separation. semanticscholar.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. semanticscholar.org Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance. pensoft.net

Table 1: Illustrative HPLC Method Parameters for Carboxylic Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 (150 x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | A: Phosphate (B84403) Buffer (pH 3.0) B: Acetonitrile | pensoft.net |

| Gradient | Isocratic or Gradient Elution | pensoft.netsemanticscholar.org |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection | UV at 225 nm | pensoft.net |

| Injection Volume | 20 µL | pensoft.net |

This table provides a representative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar acidic compounds.

Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chiralpedia.commdpi.com However, carboxylic acids like this compound are often not directly suitable for GC analysis due to their low volatility and tendency to exhibit poor peak shape. slideshare.net To overcome these limitations, derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable derivative. slideshare.netsigmaaldrich.comresearchgate.net

A common derivatization technique is silylation, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction converts the polar carboxylic acid into a non-polar TMS ester, which is more amenable to GC analysis. sigmaaldrich.com Other alkylation and acylation reactions can also be utilized. researchgate.net

The development of a GC method for the derivatized this compound involves optimizing parameters such as the injector temperature, column temperature program, and carrier gas flow rate. mdpi.com A non-polar or medium-polarity capillary column is typically used for the separation. mdpi.com Mass spectrometry (MS) is often coupled with GC (GC-MS) for identification and quantification, providing both retention time and mass spectral data for confident compound identification. mdpi.comnih.gov

Table 2: Typical GC-MS Derivatization and Analysis Parameters

| Parameter | Condition | Reference |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | sigmaaldrich.com |

| Reaction Conditions | Elevated temperature (e.g., 75°C) for a specific duration (e.g., 45 minutes) | sigmaaldrich.com |

| GC Column | Non-polar (e.g., DB-5ms) or polar (e.g., HP-INNOWax) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | mdpi.comnih.gov |

| Injector Temperature | 250 °C | mdpi.com |

| Oven Program | Temperature ramp (e.g., 40°C hold, then ramp to 230°C) | mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Range | 30-400 m/z | mdpi.com |

This table outlines common conditions for the GC-MS analysis of derivatized carboxylic acids, which would be applicable to this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Enantiomers often exhibit different pharmacological activities, making their separation and quantification crucial. chiralpedia.comlibretexts.orgcsfarmacie.cz Chiral chromatography is the primary technique used to separate enantiomers. csfarmacie.czrotachrom.com

This separation can be achieved using a chiral stationary phase (CSP) in HPLC. chiralpedia.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. chiralpedia.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com

Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. libretexts.orgsigmaaldrich.com However, direct separation on a CSP is often preferred as it avoids the extra derivatization step. sigmaaldrich.com The choice of the CSP and the mobile phase composition are critical for achieving enantiomeric resolution. nih.govchiraltech.com Both normal-phase and reversed-phase conditions can be used, depending on the specific CSP and the analyte. csfarmacie.cz

Table 3: Common Chiral Stationary Phases for Acidic Compounds

| CSP Type | Chiral Selector Example | Applicable Mobile Phases | Reference |

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water) | chiralpedia.comnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin | Polar Organic, Reversed Phase | csfarmacie.czsigmaaldrich.com |

| Anion-Exchanger | Quinine or Quinidine derivatives | Polar Organic, Supercritical Fluid Chromatography (SFC) | chiraltech.com |

This table summarizes common types of chiral stationary phases that are effective for the separation of acidic enantiomers like those of this compound.

Mass Spectrometry-Based Quantitation

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. chromatographyonline.com When coupled with chromatographic separation, it provides a powerful tool for the quantitative analysis of compounds in complex mixtures. gatech.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. chromatographyonline.com This technique is particularly well-suited for the analysis of this compound in complex biological matrices. unimi.itnih.gov

For the analysis of acidic compounds, electrospray ionization (ESI) in negative ion mode is commonly used, as the carboxylic acid group is readily deprotonated to form [M-H]⁻ ions. mdpi.com The LC-MS method development involves optimizing both the chromatographic separation and the mass spectrometric parameters. mdpi.com The choice of mobile phase additives is important to ensure efficient ionization. unimi.it

Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. unimi.itsciex.com In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), highly selective and quantitative data can be obtained, even in the presence of co-eluting interferences. sciex.com

Table 4: Representative LC-MS Parameters for Carboxylic Acid Quantitation

| Parameter | Condition | Reference |

| LC Column | C18 or Polar-RP | unimi.itmdpi.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | unimi.itmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | mdpi.com |

| MS Analysis | Tandem MS (MS/MS) | unimi.itsciex.com |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | sciex.com |

This table illustrates typical LC-MS conditions that can be adapted for the quantitative analysis of this compound in complex samples.

Quantitative Analysis using Isotope-Labeled Standards

For accurate and precise quantification by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. ucsb.eduscispace.comnih.gov An ideal SIL-IS for this compound would be a version of the molecule where one or more atoms are replaced with a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). ucsb.eduisotope.comlumiprobe.com

For example, deuterated this compound could be synthesized. nih.govhbni.ac.inresearchgate.netnih.gov The SIL-IS is chemically identical to the analyte and therefore co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. nih.gov However, it has a different mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

By adding a known amount of the SIL-IS to the sample prior to extraction and analysis, any variations in sample preparation, chromatographic retention, or ionization efficiency can be corrected for. nih.gov The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve. This approach significantly improves the accuracy and precision of the quantitative analysis. scispace.com

Table 5: Examples of Commercially Available Deuterated Fatty Acids

| Compound | Deuterium Labeling | Catalog Reference Type |

| Heptanoic acid (D13, 98%) | D13 | otsuka.co.jp |

| Heptanoic acid (7,7,7-D3, 99%) | D3 | otsuka.co.jp |

| Hexanoic acid (D11, 98%) | D11 | otsuka.co.jp |

| Propionic acid (D5, 98%) | D5 | otsuka.co.jp |

This table shows examples of deuterated fatty acids available from commercial suppliers, indicating the feasibility of obtaining or synthesizing a suitable isotope-labeled standard for this compound.

Spectrophotometric and Electrochemical Detection Methods

The detection of this compound can be approached through various analytical techniques, with spectrophotometric and electrochemical methods offering distinct advantages in terms of sensitivity, selectivity, and applicability.

Spectrophotometric Methods

Spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light. nih.gov For carboxylic acids like this compound, which may lack a strong chromophore for direct UV-Vis detection at a practical wavelength, derivatization is a common strategy. capes.gov.br This involves reacting the carboxylic acid group with a chromophore-containing reagent to produce a colored derivative that can be easily quantified.

One such method involves the conversion of the carboxylic acid to a 2-nitrophenylhydrazide. capes.gov.br The reaction is typically facilitated by a coupling agent in a buffered aqueous solution. The resulting hydrazide exhibits strong absorbance in the visible region upon alkalinization, allowing for sensitive detection. capes.gov.br Another approach is the formation of ferric hydroxamate complexes. This method, however, may be less specific.

The choice of spectrophotometric method would depend on factors such as the required sensitivity, the complexity of the sample matrix, and the potential for interfering substances. The development of a multiwavelength spectrophotometric approach, which utilizes the entire UV absorption spectrum at different pH values, can also be employed to determine the acid dissociation constant (pKa) of the compound. nih.gov

Electrochemical Detection Methods

Electrochemical sensors offer a powerful alternative for the detection of electroactive compounds, providing high sensitivity, rapid response times, and the potential for miniaturization for on-site analysis. nih.gov While this compound itself may not be readily electroactive, its functional groups could be exploited for detection, or it could be chemically modified to introduce an electroactive moiety.

The development of an electrochemical sensor for this compound could involve the use of a modified electrode. For instance, a glassy carbon electrode modified with nanoparticles or specific polymers can enhance sensitivity and selectivity. rsc.org Molecularly imprinted polymers (MIPs) represent a promising avenue, where a polymer is synthesized with cavities that are complementary in shape and functionality to the target analyte, in this case, this compound. pnu.ac.ir This "lock and key" principle imparts high selectivity to the sensor. pnu.ac.ir

The analytical signal in electrochemical detection can be based on various principles, including voltammetry, where the current is measured as a function of the applied potential. Techniques like differential pulse anodic stripping voltammetry (DPASV) can be employed to achieve very low detection limits, especially if the compound can be pre-concentrated on the electrode surface. The table below summarizes potential parameters for these detection methods.

| Parameter | Spectrophotometric Method (Derivatization) | Electrochemical Method (MIP-based Sensor) |

| Principle | Colorimetric measurement of a chromogenic derivative | Potentiometric or voltammetric response based on specific binding |

| Reagents | 2-Nitrophenylhydrazine, Coupling Agent (e.g., EDC) | Methacrylic acid (monomer), Cross-linker, Initiator |

| Detection Wavelength | ~540 nm (for 2-nitrophenylhydrazide) | Not Applicable |

| Potential Range | Not Applicable | Dependent on the specific electrochemical probe used |

| Detection Limit | Potentially in the micromolar (µmol) range | Potentially in the nanomolar (nmol) to picomolar (pmol) range |

Sample Preparation Strategies for Biological Matrices

The accurate quantification of this compound in biological matrices such as blood, plasma, or urine is critical for pharmacokinetic and metabolic studies. Effective sample preparation is essential to remove interfering substances and concentrate the analyte of interest. mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. gerstelus.com For the extraction of this compound from an aqueous biological sample, the pH of the sample would be adjusted to below the pKa of the carboxylic acid group to ensure it is in its neutral, more organic-soluble form. A suitable organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether, would then be used to extract the compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient technique than LLE. gerstelus.com It utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. For this compound, a reversed-phase SPE cartridge (e.g., C18) could be employed. The general steps would involve:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

Elution: A stronger organic solvent is used to desorb the analyte from the sorbent.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. mdpi.com The fiber can be exposed to the headspace above the sample or directly immersed in the liquid sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis.

Protein Precipitation

For plasma or serum samples, protein precipitation is often a necessary first step to remove high-molecular-weight proteins that can interfere with analysis. gerstelus.com This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample. After centrifugation, the clear supernatant containing the analyte can be further processed or directly injected into the analytical instrument.

The choice of sample preparation method depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. mdpi.com The following table provides a comparative overview of these strategies.

| Method | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | High recovery, high concentration factor, can be automated | Can be more expensive than LLE, method development can be complex |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | Solvent-free, simple, integrates sampling and pre-concentration | Fiber fragility, limited sample capacity |

| Protein Precipitation | Precipitation of proteins by solvent or acid | Fast, simple, inexpensive | Less clean extract compared to LLE or SPE, potential for analyte co-precipitation |

Chemical Biology Applications and Prodrug Design Principles Involving 2 Propynyl Heptanoic Acid

Design and Synthesis of 2-(Propynyl)heptanoic Acid-Based Prodrugs

A prodrug is an inactive derivative of a drug molecule that undergoes transformation in the body to release the active compound. mdpi.com This strategy is used to overcome undesirable properties of the parent drug. mdpi.com For a hypothetical active drug, this compound, its carboxylic acid group would be the primary site for modification.

Enhancing Biochemical Stability and Targeted Delivery

Prodrug strategies can protect a parent drug from premature metabolism, thereby enhancing its stability. nih.gov Masking the carboxylic acid of this compound, for instance as an ester, could prevent rapid metabolism and prolong its circulation time. actamedicamarisiensis.ro

For targeted delivery, a promoiety could be attached that is recognized by specific transporters or enzymes overexpressed in target tissues, such as tumors. nih.gov For example, linking it to a molecule that binds to a receptor unique to cancer cells would concentrate the drug at the desired site.

Prodrug Cleavage Mechanisms (Enzymatic and Chemical)

The release of the active drug from its prodrug form relies on cleavage mechanisms. These can be enzymatic or chemical. ijper.org

Enzymatic Cleavage: Ester-based prodrugs are commonly designed to be hydrolyzed by esterase enzymes, which are abundant in the blood, liver, and other tissues, to release the active carboxylic acid. nih.gov

Chemical Cleavage: Some prodrugs are designed to be cleaved under specific chemical conditions found in the body, such as the acidic environment of tumors or the reducing environment inside cells. nih.gov

Amino Acid and Other Carrier-Linked Prodrug Strategies

Linking a drug to a carrier molecule, such as an amino acid, is a common prodrug strategy. ijper.org Amino acids are non-toxic and can leverage natural amino acid transporters to improve absorption and achieve targeted delivery. ijper.orgehu.es If this compound were the drug, it could be conjugated to an amino acid via an amide or ester bond.

| Carrier Type | Linkage Type with Carboxylic Acid | Potential Advantage |

| Amino Acid | Amide or Ester | Utilizes amino acid transporters for uptake, potentially improving permeability. ijper.org |

| Fatty Acid | Ester | Increases lipophilicity, which can enhance passage through cell membranes. biorxiv.org |

| Polymer (e.g., PEG) | Ester | Improves solubility and can prolong circulation time (Enhanced Permeability and Retention effect). |

Development of Chemical Probes and Activity-Based Profiling Agents

Chemical probes are small molecules used to study biological systems, such as proteins. rsc.org Activity-based protein profiling (ABPP) uses reactive probes to covalently label active enzymes in complex biological samples. The propynyl (B12738560) group on this compound could theoretically be used as a reporter tag. After the probe binds to its target, the alkyne can be used in a "click" reaction with an azide-containing reporter molecule (like a fluorophore or biotin) for detection and identification of the target protein.

Bioconjugation Reagents Based on the Propynyl Moiety

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. bionordika.no The terminal alkyne of the propynyl group is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), cornerstone reactions of "click chemistry." bionordika.no A molecule like this compound could be activated at its carboxylic acid end to attach to a protein or other biomolecule, leaving the propynyl group available for a subsequent click reaction to attach a second molecule, such as a fluorescent dye or a drug. thermofisher.com

Applications in Ligand Design and Optimization